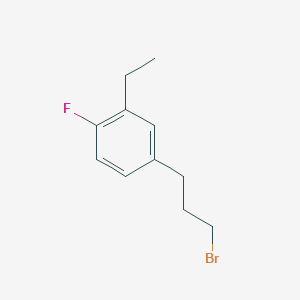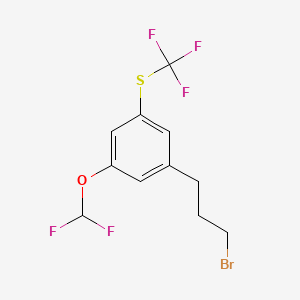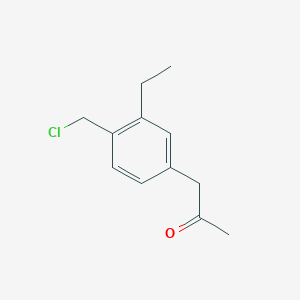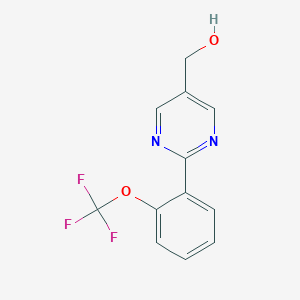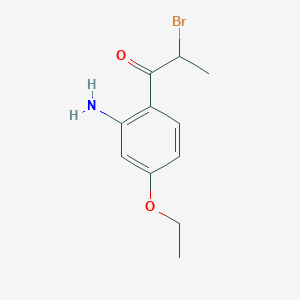
1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C11H14BrNO2 It is characterized by the presence of an amino group, an ethoxy group, and a bromine atom attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and ethoxy groups. One common method involves the reaction of 2-amino-4-ethoxyacetophenone with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and efficient use of reagents. The use of automated systems for monitoring and controlling reaction parameters further enhances the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-hydroxypropan-1-one.
Oxidation: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-bromopropanoic acid.
Reduction: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-bromopropanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one
- 1-(2-Amino-4-ethoxyphenyl)ethanone
Uniqueness
1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one is unique due to its specific substitution pattern and the presence of both amino and bromine groups. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds .
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
1-(2-amino-4-ethoxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-8-4-5-9(10(13)6-8)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
InChI-Schlüssel |
QAEPWQNHQSEZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C(=O)C(C)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


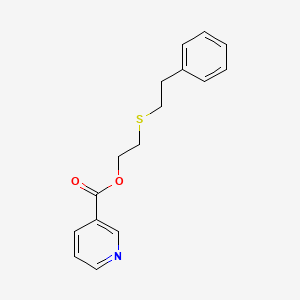
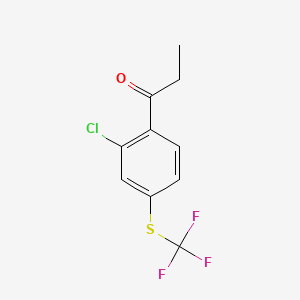

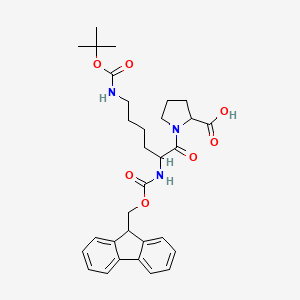
![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)

